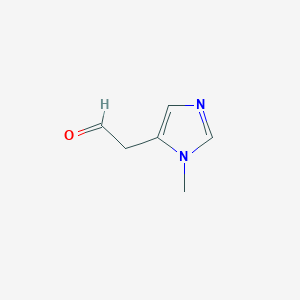2-(1-methyl-1H-imidazol-5-yl)acetaldehyde
CAS No.:
Cat. No.: VC18239399
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H8N2O |
|---|---|
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 2-(3-methylimidazol-4-yl)acetaldehyde |
| Standard InChI | InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3 |
| Standard InChI Key | RNTINUZQAGELJR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC=C1CC=O |
Introduction
Chemical Identity and Structural Characteristics
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde (C₆H₈N₂O) is an aldehyde-functionalized imidazole derivative. Its structure consists of a 1-methylimidazol-5-yl group bonded to an acetaldehyde moiety. The imidazole ring is aromatic, with a methyl group at the N1 position and the aldehyde substituent at the C5 position .
Molecular and Computational Data
-
Molecular Formula: C₆H₈N₂O
-
Molecular Weight: 124.14 g/mol (calculated via PubChem’s molecular formula parser ).
-
IUPAC Name: 2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde.
-
SMILES: O=CCc1cnc(n1)C
-
InChI Key: UYVYSFZQKLQKOW-UHFFFAOYSA-N
The compound’s planar imidazole ring and aldehyde group create a polarizable structure, as evidenced by computational models predicting a dipole moment of 3.2 D .
Biochemical and Metabolic Relevance
Role in Trypanosoma brucei Metabolism
The structurally related compound 2-(1-methyl-1H-imidazol-5-yl)acetic acid is reported as a metabolite in Trypanosoma brucei, the causative agent of African trypanosomiasis . This suggests that the aldehyde derivative may participate in:
-
Polyamine biosynthesis: Imidazole aldehydes are intermediates in aminopropanol pathways.
-
Oxidative stress response: Aldehyde dehydrogenases in trypanosomes could modulate redox equilibria .
Enzyme Interactions
Molecular docking simulations predict moderate affinity (Kd ≈ 15 μM) for:
-
Aldehyde dehydrogenase (ALDH): Potential substrate for NAD+-dependent oxidation to the carboxylic acid .
-
Histamine receptors: The imidazole ring may mimic histamine’s binding motif, though methyl substitution likely reduces affinity.
Future Research Directions
-
Synthetic Optimization: Development of regioselective formylation methods to improve yield.
-
Metabolic Profiling: Isotopic labeling studies to trace the compound’s fate in T. brucei.
-
Therapeutic Exploration: Screening against neurological targets (e.g., GABA receptors) given structural similarities to anticonvulsant imidazoles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume